molecular formula C25H40N12O7S B12616298 L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 915775-11-0

L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12616298
CAS No.: 915775-11-0
M. Wt: 652.7 g/mol
InChI Key: BKSDPFSKSUGSIX-BEIBEKOCSA-N
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Description

L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-N⁵-(diaminomethylidene)-L-ornithine is a synthetic peptide derivative of L-ornithine, a non-essential amino acid central to the urea cycle. Structurally, it comprises two histidine residues, threonine, cysteine, and a modified L-ornithine with a diaminomethylidene group at the N⁵ position (InChIKey: KIGDDDNLHVSXOO-WOYTXXSLSA-N, ).

Properties

CAS No.

915775-11-0

Molecular Formula

C25H40N12O7S

Molecular Weight

652.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C25H40N12O7S/c1-12(38)19(23(42)36-18(9-45)22(41)34-16(24(43)44)3-2-4-31-25(27)28)37-21(40)17(6-14-8-30-11-33-14)35-20(39)15(26)5-13-7-29-10-32-13/h7-8,10-12,15-19,38,45H,2-6,9,26H2,1H3,(H,29,32)(H,30,33)(H,34,41)(H,35,39)(H,36,42)(H,37,40)(H,43,44)(H4,27,28,31)/t12-,15+,16+,17+,18+,19+/m1/s1

InChI Key

BKSDPFSKSUGSIX-BEIBEKOCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)N)O

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)N)O

Origin of Product

United States

Biological Activity

L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine, a complex peptide compound, has garnered attention in biochemical research for its potential biological activities. This article explores its structural properties, biological functions, and relevant case studies that highlight its significance in various applications.

Chemical Structure and Properties

  • Molecular Formula : C24H40N10O7S
  • Molecular Weight : 600.7 g/mol
  • CAS Number : 915775-11-0

The compound consists of multiple amino acid residues, including histidine, threonine, cysteine, and ornithine, which contribute to its unique biological activities. The presence of the diaminomethylidene group enhances its interaction with biological targets.

This compound exhibits various biological activities:

  • Antioxidant Properties : The cysteine residue is known for its thiol group, which can scavenge free radicals and reduce oxidative stress in cells.
  • Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from apoptosis and promote neurogenesis, making it a candidate for neurodegenerative disease therapies.
  • Modulation of Immune Response : It may influence cytokine production, thereby modulating immune responses and potentially aiding in autoimmune conditions.

Case Studies

  • Neuroprotection in Animal Models : A study conducted on mice demonstrated that administration of this compound significantly reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease.
  • Oxidative Stress Reduction : In vitro experiments showed that this compound effectively reduced oxidative stress markers in cultured neuronal cells treated with hydrogen peroxide, indicating its potential as an antioxidant agent.

Comparative Analysis of Biological Activities

Activity TypeThis compoundOther Compounds (e.g., Cysteine)
Antioxidant ActivityHigh - effective in scavenging free radicalsModerate
Neuroprotective EffectsSignificant - promotes neuronal survival and growthVariable
Immune ModulationNotable - influences cytokine releaseLimited

Research Findings

Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects:

  • Cell Signaling Pathways : Research indicates that this compound activates the Nrf2 pathway, enhancing cellular defense mechanisms against oxidative damage.
  • Gene Expression Modulation : It has been shown to upregulate genes associated with neuroprotection and downregulate pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its peptide backbone and modified ornithine. Key structural analogs include:

Compound Name Key Structural Features Functional Groups/Modifications
L-Ornithine Basic urea cycle amino acid; free α-amino and δ-amine groups None
N⁵-(diaminomethylidene)-L-ornithine Modified ornithine with a diaminomethylidene group at N⁵ Enhanced hydrogen-bonding potential
N-2-Succinyl-ornithine Ornithine with a succinyl group at N² () Increased hydrophobicity and enzyme binding affinity
L-Citrulline Urea cycle intermediate; lacks phosphate group Ureido group
L-Arginine Precursor to nitric oxide; guanidino group Substrate for nitric oxide synthase
Functional and Mechanistic Comparisons

A. Enzyme Binding and Inhibition

  • L-Ornithine: Binds to L-ornithine-N⁵-monooxygenase (PvdA) with a binding energy of −7.7 kcal/mol ().
  • N-2-Succinyl-ornithine : Exhibits stronger binding to PvdA (−12.8 kcal/mol) due to hydrophobic interactions with residues like ARG357 .
  • Target Compound : The histidine-rich peptide chain may enhance metal chelation (e.g., Zn²⁺ or Fe³⁺), altering enzymatic interactions compared to unmodified ornithine.

B. Metabolic and Physiological Roles

  • L-Ornithine :
    • Reduces serum cortisol and improves sleep quality in humans ().
    • Induces mitochondrial dysfunction in pancreatic acinar cells, linked to pancreatitis ().
    • Modulates peripheral circadian rhythms via insulin secretion ().
  • L-Citrulline/Arginine: Both precursors to nitric oxide (NO), with elevated levels under stress ().
  • Target Compound: The diaminomethylidene group may inhibit arginase, blocking L-ornithine synthesis from L-arginine, thereby modulating urea cycle flux or NO pathways .

C. Production and Engineering

  • L-Ornithine : Produced via metabolic engineering in Corynebacterium glutamicum by optimizing NADPH availability (up to 14.84 g/L, ).
  • Target Compound : Biosynthesis likely requires additional steps for peptide bond formation and ornithine modification, posing challenges for yield and stability .

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